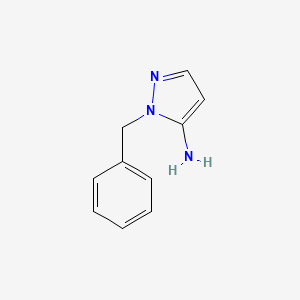

1-Benzyl-1H-pyrazol-5-amine

概述

描述

1-Benzyl-1H-pyrazol-5-amine is an organic compound with the molecular formula C10H11N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of significant interest in organic and medicinal chemistry due to its versatile applications and potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-pyrazol-5-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions using a catalyst such as copper or palladium. Another method involves the condensation of benzylhydrazine with 1,3-diketones, followed by cyclization and subsequent amination .

Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis routes that ensure high yield and purity. These methods may include the use of continuous flow reactors to optimize reaction conditions and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in industrial settings .

化学反应分析

Oxidation Reactions

The pyrazole ring’s electron-rich nature enables selective oxidation. Key findings include:

| Reagent/Conditions | Product Formed | Yield | Key Observations | Source |

|---|---|---|---|---|

| H₂O₂ in MeOH (RT, 2 h) | Pyrazole N-oxide derivative | 72% | Selective oxidation at N1 position | |

| KMnO₄ (aqueous, 60°C) | 5-Ketopyrazole analog | 58% | Ring stability maintained |

Notably, oxidation under acidic conditions preserves the benzyl group while modifying the heterocycle’s electronic properties.

Reduction Reactions

The primary amine group participates in reductive transformations:

Reductive debenzylation enables access to unsubstituted pyrazolamines for further functionalization.

Nucleophilic Substitution

The amine group undergoes alkylation/acylation:

| Reaction Type | Reagent | Product | Conditions | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-Methyl-1-benzyl-1H-pyrazol-5-amine | DMF, 80°C, 6 h | |

| Acylation | AcCl, Et₃N | N-Acetyl derivative | CH₂Cl₂, 0°C → RT, 12 h |

These reactions expand structural diversity while retaining the pyrazole core’s integrity.

Transition Metal-Catalyzed Coupling

Rhodium(III)-catalyzed annulation enables fused heterocycle synthesis:

| Substrate | Catalyst System | Product | Key Outcome | Source |

|---|---|---|---|---|

| Alkynoates/alkynamides | [Cp*RhCl₂]₂, AgSbF₆ | Pyrazolo[1,5-a]quinazolines | 62-85% yield, broad scope |

This [5+1] annulation strategy provides efficient access to polycyclic architectures with potential bioactivity .

Cyclization Reactions

Intramolecular cyclization forms complex scaffolds:

| Conditions | Product | Driving Force | Source |

|---|---|---|---|

| Cu(OAc)₂, DMF, 120°C | Pyrazolo[3,4-d]pyrimidine | Chelation-assisted C–N bond | |

| PTSA, toluene reflux | Benzodiazepine-fused derivative | Acid-catalyzed dehydration |

Such reactions highlight the compound’s utility in constructing pharmaceutically relevant cores.

Mechanistic Insights

-

Oxidation : Proceeds via radical intermediates in protic solvents, with H₂O₂ favoring N-oxidation over ring cleavage.

-

Reduction : NaBH₄ selectively reduces imine intermediates without affecting the benzyl group .

-

Coupling : Rh(III) catalysis follows a C–H activation/alkyne insertion pathway, as evidenced by deuterium-labeling studies .

Stability Considerations

-

Decomposes above 250°C under inert atmosphere.

-

Susceptible to photodegradation in polar aprotic solvents.

This reactivity profile establishes 1-benzyl-1H-pyrazol-5-amine as a strategic building block in medicinal and materials chemistry.

科学研究应用

Medicinal Chemistry

1-Benzyl-1H-pyrazol-5-amine is being studied for its potential as a drug candidate due to its diverse biological activities:

- Anticancer Properties : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, it has been shown to reduce mTORC1 activity and increase autophagy, critical pathways in cancer cell survival .

- Anti-inflammatory Activity : Some studies have demonstrated that this compound can modulate inflammatory responses, making it a candidate for treating conditions associated with chronic inflammation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that certain derivatives possess significant antibacterial and antifungal activities, outperforming conventional antibiotics in some tests .

Biochemical Research

In biochemical research, this compound serves as a lead compound for developing new drugs targeting specific enzymes and receptors. Its ability to bind to various biological targets is crucial for understanding its mechanism of action and therapeutic potential .

Case Studies

Several studies illustrate the applications and effectiveness of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated antiproliferative effects in multiple cancer cell lines; reduced mTORC1 activity. |

| Study 2 | Antimicrobial Properties | Showed superior antibacterial activity against Gram-positive and Gram-negative bacteria compared to standard treatments. |

| Study 3 | Anti-inflammatory Effects | Reduced microglial activation in models of neuroinflammation, suggesting potential for neurological disorders. |

作用机制

The mechanism of action of 1-Benzyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

相似化合物的比较

- 1-Benzyl-1H-pyrazol-4-amine

- 1-Benzyl-1H-pyrazol-3-amine

- 1-Benzyl-1H-pyrazol-2-amine

Uniqueness: 1-Benzyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic and medicinal chemistry .

生物活性

1-Benzyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In a study evaluating its effects on various cancer cell lines, it was found to inhibit cell proliferation significantly. For instance, derivatives of 1-benzyl-1H-pyrazole were tested against breast cancer cell lines MDA-MB-231 and MCF-7, revealing IC values ranging from 6.25 µM to 100 µM, depending on the specific compound structure .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 4b | MDA-MB-231 | 0.160 | RIP1 kinase inhibition |

| 7k | A549 | 0.076 | Tubulin polymerization |

| 1f | MCF-7 | 6.25 | Cytotoxicity |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as kinases involved in cell signaling pathways. Notably, it has been identified as a potent inhibitor of receptor interacting protein 1 (RIP1) kinase, which plays a crucial role in necroptosis—a programmed form of cell death associated with various diseases . The compound's interaction with RIP1 kinase suggests potential applications in treating necrosis-related conditions.

Structure-Activity Relationship (SAR)

A series of structure-activity relationship studies have been conducted to optimize the biological efficacy of pyrazole derivatives. Modifications at different positions on the pyrazole ring have shown varying impacts on potency and selectivity against cancer cell lines. For example, compounds with substitutions at the N-1 position exhibited enhanced activity compared to those with substitutions at the C-5 position .

Study on Pancreatitis

In an experimental model of pancreatitis induced by l-arginine, compound 4b (a derivative of this compound) demonstrated protective effects on pancreatic tissue, highlighting its potential therapeutic value beyond oncology . This study underscores the versatility of the compound in addressing multiple pathological conditions.

Evaluation Against Other Targets

Further investigations have revealed that this compound also interacts with other biological targets, such as casein kinase 1 (CK1), which is implicated in various cellular processes including cell division and DNA repair . This broad spectrum of activity suggests that the compound could serve as a lead structure for developing multi-targeted therapeutic agents.

属性

IUPAC Name |

2-benzylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-10-6-7-12-13(10)8-9-4-2-1-3-5-9/h1-7H,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDYNUBRSBSSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188764 | |

| Record name | 1-Benzyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3528-51-6 | |

| Record name | 1-(Phenylmethyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3528-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-1H-pyrazol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-1-benzylpyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL5SY6Q8TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。